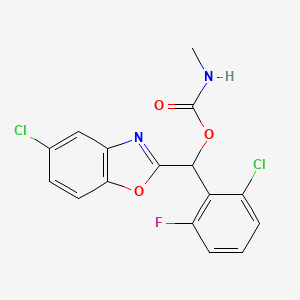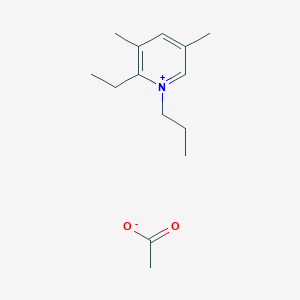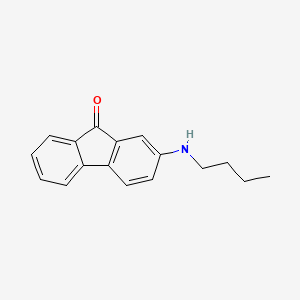
2-(butylamino)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-9H-fluoren-9-one is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fluorenone core with a butylamino substituent, which imparts distinct chemical reactivity and physical properties.
Méthodes De Préparation
The synthesis of 2-(butylamino)-9H-fluoren-9-one typically involves the reaction of fluorenone with butylamine under specific conditions. One common method involves heating fluorenone with butylamine in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(Butylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Butylamino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its luminescent properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 2-(butylamino)-9H-fluoren-9-one exerts its effects is primarily through its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorenone core can participate in electron transfer processes, which are crucial in its luminescent properties. These interactions and processes are mediated through various molecular pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
2-(Butylamino)-9H-fluoren-9-one can be compared with similar compounds such as:
2-(Butylamino)ethanol: Another compound with a butylamino group, but with different reactivity due to the presence of an ethanol moiety.
2-(Butylamino)cinchomeronic dinitrile: Known for its dual-state emission properties, making it useful in fluorescence applications.
Salbutamol: Although primarily a bronchodilator, it shares the butylamino group, highlighting the versatility of this functional group in different chemical contexts. The uniqueness of this compound lies in its combination of a fluorenone core and a butylamino substituent, which imparts distinct chemical and physical properties not found in other similar compounds.
Propriétés
Numéro CAS |
93816-82-1 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-10-18-12-8-9-14-13-6-4-5-7-15(13)17(19)16(14)11-12/h4-9,11,18H,2-3,10H2,1H3 |
Clé InChI |
HJYANKLAKLMYFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
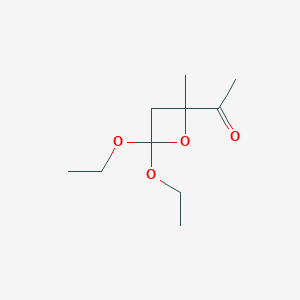
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

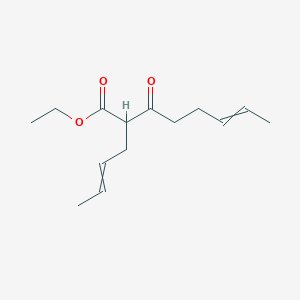
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
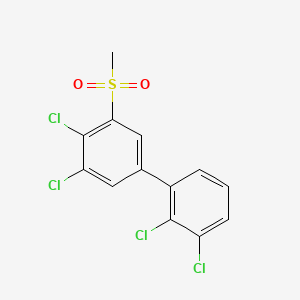



![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
